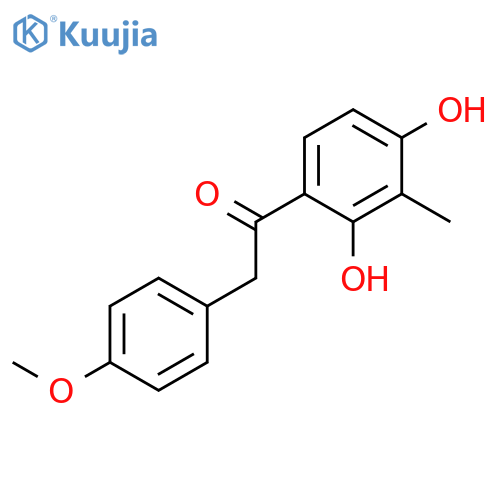

Cas no 93434-89-0 (1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one)

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)-

- 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone

- VUAFGZAXAJIBOO-UHFFFAOYSA-N

- F3228-0132

- 2',4'-Dihydroxy-2-(4'-methoxyphenyl)-3'-methylacetophenone, AldrichCPR

- 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one

- NCGC00335834-01

- SCHEMBL5268587

- 1-(2,4-dihydroxy-3-methyl-phenyl)-2-(4-methoxy-phenyl)-ethanone

- VU0606027-1

- 93434-89-0

- AKOS002255309

- STL033976

- AB01327661-02

-

- インチ: InChI=1S/C16H16O4/c1-10-14(17)8-7-13(16(10)19)15(18)9-11-3-5-12(20-2)6-4-11/h3-8,17,19H,9H2,1-2H3

- InChIKey: VUAFGZAXAJIBOO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 272.10485899g/mol

- どういたいしつりょう: 272.10485899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 66.8Ų

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3228-0132-15mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-20mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-50mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-2mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-25mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-30mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-10μmol |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-4mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-10mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3228-0132-40mg |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one |

93434-89-0 | 90%+ | 40mg |

$140.0 | 2023-04-26 |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one 関連文献

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-oneに関する追加情報

Introduction to 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one (CAS No. 93434-89-0)

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 93434-89-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique molecular framework and potential biological activities. This compound belongs to the class of phenolic ketones, characterized by the presence of hydroxyl and methoxy substituents on an aromatic ring, coupled with a ketone functional group at the other end of the molecular chain. Such structural features often contribute to its interaction with biological targets, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The molecular structure of 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one consists of two principal aromatic rings: one with hydroxyl and methyl groups (2,4-dihydroxy-3-methylphenyl) and another with a methoxy group (4-methoxyphenyl). The ketone group (-CO-) is positioned between these two aromatic moieties, forming an ethyl ketone bridge. This arrangement creates a rigid yet flexible scaffold that can engage with various biological receptors or enzymes. The presence of multiple hydroxyl groups enhances the compound's ability to form hydrogen bonds, a critical interaction mode in many biological processes.

In recent years, there has been growing interest in phenolic compounds due to their reported antioxidant, anti-inflammatory, and antimicrobial properties. The specific combination of substituents in 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one may contribute to its multifaceted biological activity. For instance, the hydroxyl groups can act as hydrogen bond donors or acceptors, facilitating interactions with proteins or nucleic acids. The methoxy group can influence electronic distribution across the aromatic system, potentially modulating reactivity or binding affinity. These features make the compound an intriguing subject for medicinal chemists exploring novel therapeutic agents.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological pathways, and small molecules that can interact with them often exhibit therapeutic effects. The structural motifs present in 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one suggest that it could interact with enzymes such as kinases, oxidoreductases, or cytochrome P450 enzymes. These interactions are critical for drug development, as many drugs work by inhibiting or activating specific enzymatic pathways. Preliminary computational studies have suggested that this compound may exhibit inhibitory effects on certain kinases, which are implicated in cancer progression and inflammatory diseases.

Furthermore, the compound's ability to act as an antioxidant is another area of active investigation. Oxidative stress is a hallmark of many diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. The phenolic hydroxyl groups in 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property has led to its exploration as a potential therapeutic agent in conditions where oxidative stress plays a significant role. Additionally, its interaction with metal ions may also contribute to its antioxidant activity by chelating harmful metal species that can catalyze oxidative reactions.

Recent advancements in spectroscopic techniques have allowed for more detailed characterization of 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one's interactions with biological targets. NMR spectroscopy has been particularly useful in determining its conformational preferences in solution, while X-ray crystallography has provided insights into its binding mode with proteins. These structural insights are crucial for rational drug design, enabling chemists to modify the molecule to enhance its potency or selectivity.

The synthesis of 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodology have made it possible to access such compounds more efficiently. For example, catalytic coupling reactions have been employed to construct the aromatic rings and introduce the necessary substituents in a streamlined manner. These advances not only facilitate research but also make it economically viable to produce sufficient quantities for biological testing.

In vitro studies have begun to unravel the potential pharmacological profile of 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one. Initial assays have shown promising results in terms of anti-inflammatory activity by modulating cytokine production or inhibiting key inflammatory pathways such as NF-κB. Additionally, there is evidence suggesting that this compound may exhibit neuroprotective effects by reducing neuronal damage induced by excitotoxicity or oxidative stress. These findings align well with existing literature on phenolic compounds and their therapeutic potential.

The future direction of research on 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one lies in translating preclinical findings into clinical applications. Phase I clinical trials are being planned to assess its safety profile and pharmacokinetic properties in human subjects. If these trials prove successful, further studies could explore its efficacy in treating specific diseases such as cancer or neurodegenerative disorders. Collaborations between academic institutions and pharmaceutical companies will be essential to accelerate this process and bring this compound closer to clinical use.

The development of novel drug candidates is a complex endeavor that requires interdisciplinary collaboration among chemists, biologists, pharmacologists, and clinicians. 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one exemplifies how basic research can lead to discoveries with significant therapeutic implications. Its unique structure and reported biological activities make it a valuable asset in the search for new treatments for challenging diseases.

93434-89-0 (1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one) 関連製品

- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)

- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)

- 2138370-15-5(tert-butyl N-{4-(aminomethyl)-5-methyl-1,3-thiazol-2-ylmethyl}carbamate)

- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)

- 2171463-76-4(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpropanoic acid)

- 2770545-84-9(2-oxabicyclo2.2.1heptane-5-carboxylic acid)

- 391896-57-4(ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate)

- 2229453-24-9(2-(dimethylamino)methyl-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol)

- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)